molecular formula C21H20ClN3O6S B2612543 Ethyl 3-(4-chlorophenyl)-5-(4-ethoxy-4-oxobutanamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851950-15-7

Ethyl 3-(4-chlorophenyl)-5-(4-ethoxy-4-oxobutanamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2612543
CAS No.: 851950-15-7
M. Wt: 477.92
InChI Key: CSTDLKWLQXEGFC-UHFFFAOYSA-N
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Description

Ethyl 3-(4-chlorophenyl)-5-(4-ethoxy-4-oxobutanamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C21H20ClN3O6S and its molecular weight is 477.92. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Researchers have synthesized various compounds through reactions involving chlorophenyl and ethoxy-oxobutanamido components. For instance, the synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate was achieved by reacting ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate with phenylhydrazine hydrochloride. This compound was characterized using NMR and mass spectral analysis, and its structure was confirmed by single-crystal X-ray diffraction studies. The structural stability of the compound is enhanced by intramolecular hydrogen bonds and π-π interactions. This methodological approach underscores the utility of chlorophenyl and ethoxy components in synthesizing complex heterocyclic structures with detailed structural analysis through Hirshfeld surface analysis and fingerprint plotting, providing insights into molecular interactions (Achutha et al., 2017).

Pharmacological Applications

The synthesis and pharmacological screening of pyrazolo[3,4-c]pyridazine derivatives have been explored, with ethyl 3-chloro-6-(4-chlorophenyl)-pyridazine-4-carboxylate being cyclized with nucleophilic reagents to yield new derivatives. These derivatives were studied for their effects on the central nervous system, demonstrating the potential pharmacological applications of these synthesized compounds. This research indicates the broader implications of such compounds in medicinal chemistry, especially in the development of novel therapeutic agents (Zabska et al., 1998).

Properties

IUPAC Name

ethyl 3-(4-chlorophenyl)-5-[(4-ethoxy-4-oxobutanoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O6S/c1-3-30-16(27)10-9-15(26)23-19-17-14(11-32-19)18(21(29)31-4-2)24-25(20(17)28)13-7-5-12(22)6-8-13/h5-8,11H,3-4,9-10H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSTDLKWLQXEGFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NC1=C2C(=CS1)C(=NN(C2=O)C3=CC=C(C=C3)Cl)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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